molecular formula C20H31N3O3 B2930062 N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 953942-61-5

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No.: B2930062
CAS No.: 953942-61-5
M. Wt: 361.486
InChI Key: GKWPBBGKKYRQOX-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic small molecule of significant interest in biomedical research, particularly in the fields of neuroscience and cell signaling. This compound features a unique hybrid structure, combining a tert-butyl group, an oxalamide linker, and a 2-phenylmorpholine moiety. The tert-butyl group is a common feature in many bioactive compounds and pharmaceuticals, known to enhance metabolic stability and influence pharmacokinetic properties by providing steric hindrance . The oxalamide functional group is a privileged scaffold in medicinal chemistry, often contributing to strong and selective hydrogen-bonding interactions with biological targets such as enzymes and receptors. The 2-phenylmorpholine subunit is a nitrogen- and oxygen-containing heterocycle frequently found in compounds that modulate the central nervous system; the morpholine ring can improve aqueous solubility, while the phenyl group can be critical for target engagement. While the specific biological profile of this compound requires further characterization by the researcher, compounds with analogous structural elements have been investigated for their potential as neuroprotective agents, free radical traps, and modulators of various signaling pathways . Its mechanism of action is likely complex and may involve interactions with multiple biological targets. This product is intended for research purposes such as in vitro assay development, target identification and validation, and preliminary investigational studies in animal models. It is supplied as a high-purity solid and should be stored under appropriate conditions to maintain stability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

N'-tert-butyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-20(2,3)22-19(25)18(24)21-11-7-8-12-23-13-14-26-17(15-23)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWPBBGKKYRQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Preparation of 2-phenylmorpholine: This can be achieved by reacting phenylamine with ethylene oxide under controlled conditions.

    Synthesis of 4-(2-phenylmorpholino)butylamine: This involves the alkylation of 2-phenylmorpholine with 1,4-dibromobutane, followed by reduction.

    Formation of the oxalamide linkage: The final step involves the reaction of 4-(2-phenylmorpholino)butylamine with oxalyl chloride in the presence of tert-butylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The phenylmorpholino moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The phenylmorpholino moiety can interact with enzyme active sites or receptor binding sites, modulating their activity. The oxalamide linkage may facilitate binding through hydrogen bonding and van der Waals interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their substituents are summarized below:

Compound Name N1 Substituent N2 Substituent Molecular Weight (g/mol) Key References
Target Compound tert-butyl 4-(2-phenylmorpholino)butyl ~420 (estimated) -
N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide (CAS 954085-56-4) 4-fluorophenyl 4-(2-phenylmorpholino)butyl 399.5
N1-(tert-butyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049572-62-4) tert-butyl 2-(4-(4-fluorophenyl)piperazinyl)ethyl 350.4
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17) 4-methoxyphenethyl 2-methoxyphenyl ~370 (estimated)
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6) Adamant-2-yl benzyloxy ~400 (estimated)

Key Observations:

  • The morpholino-butyl chain in the target compound and CAS 954085-56-4 may enhance solubility and target engagement compared to piperazinyl (CAS 1049572-62-4) or adamantyl (Compound 6) groups due to morpholine’s basic nitrogen and hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity: tert-butyl substituents (e.g., CAS 1049572-62-4) increase logP compared to polar groups like methoxyphenethyl (Compound 17) or benzyloxy (Compound 6) . Morpholino-butyl chains balance lipophilicity and solubility, as seen in CAS 954085-56-4 .
  • Molecular Weight:
    • The target compound (~420 g/mol) falls within the typical range for drug-like molecules, similar to adamantyl derivatives (Compounds 6, 8–10) .

Biological Activity

N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic organic compound that has attracted attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound features a unique structural configuration that may confer specific biological activities, making it a subject of interest for studies involving enzyme inhibition, receptor modulation, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C20H31N3O3
  • Molecular Weight : 361.5 g/mol
  • CAS Number : 953942-61-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, impacting cellular processes and physiological responses.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It could bind to certain receptors, influencing signal transduction pathways and cellular responses.

Biological Activity Studies

Several studies have investigated the biological activity of similar oxalamides, offering insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Compound NameBiological ActivityReference
N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamideEnzyme inhibition; potential anti-cancer properties
N1,N2-Bis(5-methyl-[1,1'-biphenyl]-2-yl)oxalamideAntioxidant activity; modulation of inflammatory responses
N1,N2-Bis(4-methyl-2-phenylphenyl)oxalamideInhibition of tumor growth; anti-inflammatory effects

Case Studies

  • In vitro Studies on Enzyme Inhibition :
    • A study demonstrated that similar oxalamides could inhibit certain kinases involved in cancer progression. The results indicated a dose-dependent relationship between compound concentration and enzyme activity reduction.
  • Receptor Binding Assays :
    • Research involving receptor binding assays showed that compounds with similar structures could effectively bind to G-protein coupled receptors (GPCRs), suggesting potential roles in modulating neurotransmitter release.
  • Animal Model Experiments :
    • In vivo studies using animal models have suggested that oxalamides can exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines.

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